Product packaging for H-ASP(GLY-OH)-OH(Cat. No.:CAS No. 3790-52-1)

H-ASP(GLY-OH)-OH

Cat. No.: B032770
CAS No.: 3790-52-1
M. Wt: 190.15 g/mol
InChI Key: ZTEDWFWBGPKUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-ASP(GLY-OH)-OH is a protected dipeptide building block essential for solid-phase and solution-phase peptide synthesis (SPPS). This compound features aspartic acid (Asp) linked to glycine (Gly), where the aspartic acid side chain is protected with a benzyl (Bzl) ester, rendering it an aspartyl-glycine precursor. This specific protection strategy is critical for preventing unwanted side reactions during the coupling of subsequent amino acids, particularly the formation of aspartimide byproducts, thereby ensuring the fidelity and high yield of the target peptide sequence. Its primary research value lies in the construction of complex peptides and proteins for biochemical studies, structure-activity relationship (SAR) investigations, and drug discovery projects. Researchers utilize this compound to incorporate the Asp-Gly motif into larger sequences, a unit often found in active sites of enzymes and biologically active peptides. The free C-terminal carboxylic acid of the glycine residue allows for standard coupling protocols, making it a versatile and reliable component in any peptide chemist's toolkit for advancing fundamental research in proteomics and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O5 B032770 H-ASP(GLY-OH)-OH CAS No. 3790-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-(carboxymethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5/c7-3(6(12)13)1-4(9)8-2-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEDWFWBGPKUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-beta-aspartyl-L-glycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011165
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3790-52-1
Record name NSC186908
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Advanced Methodologies for the Synthesis of H Asp Gly Oh Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for Aspartylglycine

Solid-phase peptide synthesis (SPPS) has become a cornerstone of peptide chemistry, offering streamlined purification and the potential for automation. peptide.com The core principle involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids until the desired sequence is complete. biosynth.com

Optimization of Protecting Group Chemistry and Selection

The success of SPPS hinges on the careful selection of protecting groups for the α-amino terminus and the amino acid side chains. peptide.com An ideal protection scheme is "orthogonal," meaning that different classes of protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.denih.gov This allows for the selective deprotection of the N-terminal group at each cycle while side-chain protecting groups remain intact until the final cleavage step. peptide.com For the synthesis of Aspartylglycine, two primary orthogonal strategies are prevalent: Fmoc/tBu and Boc/Bzl.

Fmoc/tBu Strategy : This is the most common approach in modern SPPS. iris-biotech.de The N-terminus is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). iris-biotech.de The side chain of aspartic acid is protected with the acid-labile tert-butyl (tBu) group. iris-biotech.de This combination is truly orthogonal, as the base-mediated removal of Fmoc does not affect the acid-sensitive tBu group. peptide.comiris-biotech.de

Boc/Bzl Strategy : This earlier strategy employs the acid-labile tert-butoxycarbonyl (Boc) group for the N-terminus and benzyl-based (Bzl) groups for side-chain protection. wikipedia.org While both are removed by acid, their lability differs significantly. The Boc group is removed with moderate acids like trifluoroacetic acid (TFA), while the more robust benzyl (B1604629) groups require strong acids like hydrogen fluoride (B91410) (HF) for cleavage. peptide.comchempep.com This graduated lability allows for selective deprotection, though the scheme is considered quasi-orthogonal rather than truly orthogonal. peptide.combiosynth.com The harsh conditions required for final cleavage are a notable drawback of this method. iris-biotech.de

Strategy N-α Protection Deprotection Condition Asp Side Chain Protection Final Cleavage Condition Orthogonality
Fmoc/tBu Fmoc (Base-labile)20% Piperidine in DMFtBu (Acid-labile)~95% TFATrue Orthogonal peptide.comiris-biotech.de
Boc/Bzl Boc (Acid-labile)~50% TFA in DCMBzl (Strong acid-labile)Anhydrous HFQuasi-orthogonal peptide.combiosynth.com

Resin Selection and Loading Parameters in SPPS

The choice of solid support is critical for the successful synthesis of peptide acids like Aspartylglycine. biosynth.com The resin must be compatible with the reaction conditions and allow for efficient cleavage of the final product. appliedpolytech.com For peptides with a C-terminal carboxylic acid, Wang resin and 2-Chlorotrityl chloride (2-CTC) resin are among the most widely used supports in Fmoc-based SPPS. altabioscience.comappliedpolytech.com

Wang Resin : This is a polystyrene-based resin functionalized with a p-alkoxybenzyl alcohol linker. appliedpolytech.com It is a standard choice for Fmoc chemistry, yielding a C-terminal acid upon cleavage with a high concentration of TFA (typically 95%). altabioscience.compeptide.com However, the initial loading of the first amino acid (Glycine in this case) can be challenging and carries a risk of racemization due to the activation conditions. altabioscience.combiotage.com To circumvent this, commercially pre-loaded Wang resins are often recommended and utilized. altabioscience.comappliedpolytech.com

2-Chlorotrityl Chloride (2-CTC) Resin : This hyper-acid-labile resin is another excellent option for producing peptide acids. seplite.com Its primary advantage is that the synthesized peptide can be cleaved under extremely mild acidic conditions (e.g., 1-5% TFA in Dichloromethane (DCM) or acetic acid/trifluoroethanol/DCM mixtures), which preserves acid-sensitive side-chain protecting groups like tBu. glpbio.comnih.govchempep.com This makes it ideal for the synthesis of protected peptide fragments. peptide.com Furthermore, the steric bulk of the trityl linker effectively suppresses diketopiperazine formation, a common side reaction. chempep.compeptide.com

Resin Resin Type Linker Type Cleavage Condition Key Advantages Considerations
Wang Resin Polystyrenep-Alkoxybenzyl alcoholHigh % TFA (e.g., 95%) altabioscience.comWidely used, cost-effective altabioscience.comRisk of racemization during initial loading biotage.com
2-CTC Resin Polystyrene2-Chlorotrityl chempep.comMild acid (1-5% TFA) chempep.comSuppresses side reactions; ideal for protected fragments chempep.compeptide.comHigher cost compared to Wang resin

The loading of the first amino acid onto the resin is a critical parameter, defining the maximum theoretical yield of the synthesis. Typical substitution levels for these resins range from approximately 0.4 to 1.5 mmol/g. peptide.comrsc.org

Solution-Phase Synthesis Techniques for H-ASP(GLY-OH)-OH and Related Fragments

While SPPS dominates in research settings, solution-phase peptide synthesis (LPPS) remains valuable, particularly for large-scale production. wikipedia.org In this classical approach, reactions are carried out in a homogeneous solution, and intermediates are purified after each step.

Fragment Condensation Approaches in Dipeptide Synthesis

For the synthesis of longer peptides, a stepwise approach in solution can be tedious. A more efficient strategy is fragment condensation, where smaller, pre-synthesized peptide fragments are coupled together. wikipedia.org In the context of synthesizing the dipeptide this compound, this approach would involve preparing protected aspartic acid and glycine (B1666218) derivatives and then coupling them in solution. This method is particularly advantageous when scaling up production.

Utilization of Mixed Anhydride (B1165640) and Active Ester Methods

The formation of the peptide bond requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other. Two classical methods for this activation in solution-phase synthesis are the mixed anhydride and active ester methods.

Mixed Anhydride Method : This technique involves reacting the N-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) with an acid chloride, such as isobutyl chloroformate, in the presence of a tertiary amine. This forms a mixed anhydride, which is a highly reactive intermediate that readily couples with the amino component (e.g., a glycine ester). The conditions must be carefully controlled (e.g., low temperature) to minimize side reactions and racemization.

Active Ester Method : This approach involves converting the carboxylic acid of the N-protected amino acid into an "active ester," which is more reactive towards aminolysis than a simple alkyl ester. nih.govrsc.org This is often achieved by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt). wikipedia.orgamericanpeptidesociety.org These additives form active esters in situ, which then react with the amino component to form the peptide bond while suppressing racemization. wikipedia.orgamericanpeptidesociety.org

Mitigation of Side Reactions in Aspartylglycine Synthesis

The synthesis of peptides containing the Asp-Gly sequence is notoriously problematic due to a significant side reaction: aspartimide formation . chempep.comiris-biotech.de This reaction is initiated by the deprotection of the N-terminal Fmoc group. The newly freed amino group can be deprotonated by the basic conditions (piperidine), and the backbone amide nitrogen can then attack the side-chain ester of the preceding aspartic acid residue. iris-biotech.de This forms a five-membered succinimide (B58015) ring (aspartimide). iris-biotech.de This intermediate can then be opened by nucleophiles (like piperidine or water) to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, as well as piperidide adducts, often with racemization at the α-carbon of the aspartic acid. iris-biotech.deiris-biotech.de The Asp-Gly sequence is particularly susceptible because the lack of a side chain on glycine offers minimal steric hindrance to the formation of the cyclic intermediate. iris-biotech.deresearchgate.net

Several advanced methodologies have been developed to suppress or eliminate this detrimental side reaction.

Mitigation Strategy Mechanism of Action Example/Implementation Effectiveness
Modified Deprotection Reducing the basicity of the Fmoc removal step slows the rate of aspartimide formation. iris-biotech.debiotage.comUsing a weaker base like piperazine (B1678402) or morpholine (B109124) instead of piperidine. iris-biotech.debiotage.com Adding an acidic additive like 0.1 M HOBt or formic acid to the piperidine solution. biotage.comnih.govReduces but does not eliminate the side reaction. biotage.com Effectiveness is sequence-dependent. iris-biotech.de
Sterically Hindered Side-Chain Protection A bulkier protecting group on the Asp side chain sterically shields the carbonyl group from intramolecular attack. iris-biotech.deresearchgate.netUsing protecting groups like 3-methylpent-3-yl (Mpe) or other trialkylcarbinol-based esters instead of tBu. biotage.comnih.govSignificantly decreases aspartimide formation. The bulkier the group, the greater the suppression (e.g., Asp(OtBu) >> Asp(OEpe) > Asp(OBno)). iris-biotech.deresearchgate.net
Backbone Amide Protection Protecting the backbone amide nitrogen of the glycine residue following aspartic acid physically prevents it from participating in the cyclization reaction. biotage.comresearchgate.netUsing a pre-formed dipeptide building block, Fmoc-Asp(OtBu)-(Dmb)Gly-OH , where Dmb (2,4-dimethoxybenzyl) protects the glycine's amide nitrogen. iris-biotech.depeptide.comConsidered the most effective method, often leading to almost complete reduction of aspartimide formation. biotage.comresearchgate.net

The use of the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide has become a standard and highly recommended approach for incorporating the problematic Asp-Gly sequence in SPPS, ensuring higher purity and yield of the final peptide. researchgate.netpeptide.com

Strategies to Prevent Aspartimide Formation in Asp-Gly Sequences

Aspartimide formation is a major side reaction during Fmoc-based solid-phase peptide synthesis (SPPS), particularly when aspartic acid is followed by a sterically unhindered amino acid like glycine. iris-biotech.depeptide.com The reaction is initiated by the base-catalyzed (e.g., piperidine) cyclization of the aspartic acid side-chain carboxyl group with the backbone amide nitrogen, forming a succinimide ring. iris-biotech.de This stable intermediate can then be opened by nucleophiles to yield not only the desired α-peptide but also the isomeric β-peptide, both of which can be epimerized. iris-biotech.de Several strategies have been devised to suppress this problematic side reaction.

Modification of Deprotection Conditions: A straightforward approach is to alter the conditions for the removal of the Fmoc protecting group. The addition of acidic additives to the piperidine deprotection solution has been shown to effectively prevent aspartimide formation. nih.gov

Acid Additives: The inclusion of small amounts of organic acids or reagents like 1-hydroxybenzotriazole (HOBt) in the piperidine solution can significantly reduce the rate of aspartimide formation. nih.govbiotage.comnih.gov

Alternative Bases: Using a weaker base, such as piperazine instead of piperidine, for Fmoc deprotection can also suppress the cyclization reaction while still being effective for Fmoc removal. biotage.comnih.gov

Side-Chain Protecting Group Strategies: A primary strategy involves masking the β-carboxyl group of aspartic acid with protecting groups that sterically hinder the intramolecular cyclization.

Bulky Ester Groups: Increasing the steric bulk of the side-chain ester protecting group can effectively block the formation of the succinimide ring. biotage.comresearchgate.net While the standard tert-butyl (OtBu) group offers some protection, more demanding groups have been developed for sequences highly prone to aspartimide formation. researchgate.net Examples include 3-methylpent-3-yl (Mpe) and trialkylcarbinol-based esters like 2-phenyl-2-propyl (OPp) and 9-fluorenylmethyl (OFm). biotage.comnih.gov Research comparing Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, and the novel Fmoc-Asp(OBno)-OH in the synthesis of a model peptide (VKDGYI) demonstrated significantly reduced aspartimide formation with the OBno group, even in the most challenging Asp-Gly sequence.

Non-Ester Masking Groups: To completely eliminate the ester functionality responsible for the side reaction, alternative protecting groups have been explored. researchgate.net Cyanosulfurylides, for instance, mask the carboxylic acid via a stable C-C bond and are exceptionally stable to standard synthesis conditions, requiring specific electrophilic halogenating agents for removal. nih.gov Another approach utilizes hydrazide protection of the carboxylic acid, which effectively suppresses aspartimide formation and can be converted to the native aspartic acid using reagents like CuSO4. acs.org

Backbone Protection: Perhaps the most effective method to completely prevent aspartimide formation is to protect the backbone amide nitrogen of the amino acid following the aspartic acid residue. researchgate.net This removes the nucleophilic nitrogen required for the initial cyclization step.

Dipeptide Building Blocks: This strategy commonly employs N-substituted 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups on the glycine residue. ppke.hupeptide.com These are often introduced as pre-formed dipeptide units, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. biotage.comresearchgate.net The use of these dipeptides has proven successful in the total synthesis of complex peptides. researchgate.net

Table 1: Comparison of Strategies to Minimize Aspartimide Formation in Asp-Gly Sequences
StrategyMethodKey AdvantagesConsiderationsReferences
Modified DeprotectionAddition of HOBt to piperidine solution; Use of piperazine instead of piperidine.Simple to implement; Cost-effective.May not completely eliminate the side reaction; HOBt is explosive in its anhydrous state. biotage.comnih.gov
Bulky Side-Chain EstersUse of protecting groups like Mpe, ODie, or OBno instead of OtBu.Significantly reduces aspartimide formation; Commercially available building blocks.Increased cost of specialized amino acid derivatives; Steric hindrance can sometimes slow coupling reactions. biotage.comresearchgate.netnih.gov
Non-Ester Protecting GroupsEmploying groups like cyanosulfurylides or hydrazides.Can fully eliminate the pathway for aspartimide formation.Requires special deprotection steps that must be compatible with the overall synthesis scheme. nih.govacs.org
Backbone Amide ProtectionUse of pre-formed Fmoc-Asp-(Dmb)Gly-OH dipeptides.Considered the most effective method for complete prevention.Coupling of the subsequent amino acid to the Dmb-protected glycine can be sluggish. ppke.hupeptide.comresearchgate.net

Control of Racemization and Epimerization during Synthesis

Epimerization, the change in configuration at a single stereogenic center, is a critical side reaction in peptide synthesis that can compromise the biological activity of the final product. nih.govdntb.gov.uanih.gov In the context of this compound synthesis, the α-carbon of the aspartic acid residue is susceptible to epimerization, converting the L-aspartyl residue to a D-aspartyl residue.

This process is intimately linked to aspartimide formation, as the succinimide ring intermediate is particularly prone to racemization under basic conditions. iris-biotech.denih.gov The abstraction of the α-proton by a base leads to a planar, achiral intermediate; subsequent re-protonation can occur from either face, resulting in a mixture of L- and D-isomers. nih.gov Therefore, strategies that prevent aspartimide formation are also primary methods for suppressing epimerization of aspartic acid. nih.gov

Factors Influencing Racemization: Several factors during the synthesis process can influence the rate of epimerization:

Base Strength: Strong bases used for deprotection, like piperidine, promote α-proton abstraction and subsequent racemization. ppke.hu

Temperature: Elevated temperatures, such as those used in microwave-assisted peptide synthesis, can accelerate the rate of both aspartimide formation and racemization. nih.gov

Activation Method: The activation of the amino acid's carboxyl group for coupling can lead to racemization, especially for sensitive amino acids. The formation of oxazolone (B7731731) intermediates is a common pathway for racemization during coupling. peptide.com

Peptide Structure: The local peptide sequence and its tendency to form secondary structures like α-helices or β-sheets can influence the rate of racemization of embedded Asp residues. researchgate.net

Control Strategies: Effective control of stereochemical integrity involves careful optimization of reaction conditions and the use of specific reagents.

Additive-Based Suppression: The addition of coupling additives such as HOBt, 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization during the coupling step. peptide.com

Temperature Control: In microwave-enhanced SPPS, lowering the coupling temperature can significantly limit racemization for sensitive residues without completely sacrificing the benefits of accelerated synthesis. nih.gov

Optimized Coupling Reagents: The choice of coupling reagent and the base used during activation is critical. For example, using a hindered base like collidine can minimize racemization for certain amino acids. nih.govresearchgate.net

Protecting Groups: As mentioned, the use of advanced side-chain or backbone protecting groups that prevent aspartimide formation is the most direct way to inhibit the primary pathway for aspartic acid epimerization. nih.gov The chiral stability of aspartic acid was shown to be significantly improved when using the Asp(OBno) protecting group compared to Asp(OtBu) and Asp(OMpe).

Table 2: Factors and Control Strategies for Racemization/Epimerization in Asp-Gly Synthesis
Influencing FactorMechanism/EffectControl StrategyReferences
Aspartimide FormationThe cyclic intermediate is achiral at the α-carbon and highly susceptible to epimerization upon ring-opening.Implement strategies to prevent aspartimide formation (e.g., bulky protecting groups, backbone protection). iris-biotech.denih.gov
Base-Mediated DeprotectionStrong bases (e.g., piperidine) can directly abstract the acidic α-proton.Use weaker bases (piperazine) or add acidic modifiers (HOBt) to the deprotection solution. peptide.comnih.gov
High TemperatureAccelerates the rate of epimerization, particularly during microwave-assisted synthesis.Lower the coupling temperature for sensitive residues. nih.gov
Carboxyl Group ActivationFormation of racemization-prone intermediates (e.g., oxazolones) during coupling.Use racemization-suppressing additives like HOBt or HOAt; Choose appropriate coupling reagents and hindered bases. peptide.comresearchgate.net

Structural Elucidation and Conformational Landscape of H Asp Gly Oh Oh

Spectroscopic Methods for Primary and Secondary Structure Confirmation

Spectroscopic techniques are indispensable for the confirmation of the primary and secondary structure of peptides like H-ASP(GLY-OH)-OH. These methods provide detailed information about the covalent bonding, molecular weight, and spatial arrangement of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the primary structure by identifying the types and connectivity of atoms. For this compound, 1H and 13C NMR spectra provide characteristic chemical shifts for the protons and carbons in the aspartic acid and glycine (B1666218) residues. nih.gov The coupling patterns in 1H NMR can confirm the covalent linkages between the amino acid residues. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further elucidate the connectivity within the molecule.

Mass Spectrometry (MS) is another critical technique for primary structure confirmation, primarily by providing the accurate molecular weight of the dipeptide. libretexts.org High-resolution mass spectrometry can distinguish this compound from other molecules with the same nominal mass. Furthermore, tandem mass spectrometry (MS/MS) induces fragmentation of the molecular ion, and the resulting fragmentation pattern provides sequence information. wikipedia.orgnih.gov The cleavage of the peptide bond between the aspartic acid and glycine residues is a characteristic fragmentation that confirms the amino acid sequence. researchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy is employed to investigate the secondary structure of peptides in solution. nih.gov The CD spectrum in the far-UV region (190-250 nm) is sensitive to the peptide backbone conformation. americanpeptidesociety.org For a small dipeptide like this compound, the CD spectrum can indicate the presence of random coil structures or nascent turn-like conformations, providing insight into its conformational preferences in different solvent environments. jst.go.jpresearchgate.net

Table 1: Representative Spectroscopic Data for this compound

Technique Parameter Typical Observation
¹H NMR Chemical Shift (δ) Characteristic signals for α-H, β-H of Asp, and α-H of Gly.
¹³C NMR Chemical Shift (δ) Distinct resonances for carbonyl, α-C, and β-C of both residues.
Mass Spec. m/z of [M+H]⁺ 191.0668 (Calculated for C₆H₁₁N₂O₅⁺)
MS/MS Key Fragments Ions corresponding to the loss of water, CO, and cleavage of the peptide bond.
Circular Dichroism Far-UV Spectrum Typically shows a minimum below 200 nm, characteristic of a random coil conformation in aqueous solution.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from potential impurities such as unreacted amino acids or byproducts from synthesis.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity analysis of peptides. hplc.eu Reversed-phase HPLC (RP-HPLC), utilizing a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating peptides based on their hydrophobicity. nih.gov For this compound, a C18 column is commonly used with a mobile phase consisting of an aqueous buffer (often containing an ion-pairing agent like trifluoroacetic acid) and an organic modifier like acetonitrile. fishersci.comjocpr.com The retention time of the dipeptide is a key parameter for its identification and quantification, and the peak area is proportional to its concentration, allowing for accurate purity determination. google.com

Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique that can be used for qualitative purity assessment and reaction monitoring. researchgate.net A sample of this compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The retardation factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is characteristic of the compound under specific conditions and can be used to distinguish it from impurities. reachdevices.com Visualization is typically achieved by staining with reagents like ninhydrin, which reacts with the primary amine groups in the dipeptide to produce a colored spot.

Table 2: Typical Chromatographic Conditions for this compound Analysis

Technique Parameter Typical Condition
HPLC Column Reversed-phase C18, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Detection UV at 210-220 nm
TLC Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase n-Butanol : Acetic Acid : Water (4:1:1)
Visualization Ninhydrin spray followed by heating

Theoretical and Computational Approaches to Molecular Conformation

Theoretical and computational methods provide invaluable insights into the conformational landscape of this compound, complementing experimental data by offering a detailed view of the molecule's dynamic behavior at an atomic level.

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of peptides by simulating the motions of atoms over time. nih.govresearchgate.net For this compound, MD simulations can reveal the preferred conformations in different environments (e.g., in vacuum or in aqueous solution) and the transitions between them. nih.gov These simulations can map the conformational free energy landscape, identifying low-energy states and the energy barriers separating them. frontiersin.orgnih.gov Studies on Gly-X and X-Gly dipeptides, where X is any amino acid, have shown that the conformational preferences are influenced by the nature of the side chains and the surrounding solvent.

Table 3: Key Findings from Molecular Dynamics Simulations of Asp-Gly Containing Peptides

Parameter Observation
Solvent Effects In aqueous solution, the peptide backbone exhibits greater flexibility compared to the gas phase.
Dominant Conformations Extended and bent conformations are often observed, with the relative populations depending on the simulation conditions.
Intramolecular H-Bonds Transient intramolecular hydrogen bonds can form, contributing to the stability of certain conformations.
Flexibility The glycine residue imparts significant conformational flexibility to the peptide backbone.

Table 4: Representative Parameters for Quantum Chemical Calculations on Aspartylglycine

Method Parameter Typical Application
DFT Functional B3LYP, M06-2X
Basis Set 6-31G(d,p), aug-cc-pVDZ
Application Geometry optimization, relative energy calculation, vibrational frequency analysis.
TD-DFT Functional/Basis Set Similar to DFT
Application Prediction of electronic excitation energies and UV-Vis spectra.

Investigating Intermolecular Interactions of this compound

The intermolecular interactions of this compound are crucial for understanding its behavior in the solid state and in solution, including aggregation and interactions with other molecules.

In the solid state, the crystal structure of dipeptides is largely determined by a network of intermolecular hydrogen bonds. nih.govresearchgate.net For this compound, the amino and carboxyl groups of both the backbone and the aspartic acid side chain can act as hydrogen bond donors and acceptors, leading to a complex and stable three-dimensional lattice. mdpi.commdpi.com X-ray crystallography is the primary experimental technique for determining these structures.

In solution, intermolecular interactions can lead to the formation of aggregates. researchgate.net The driving forces for aggregation can include hydrogen bonding, electrostatic interactions between the charged amino and carboxyl groups, and hydrophobic interactions if a nonpolar solvent is present. science.govyoutube.comacs.org Spectroscopic techniques such as NMR and FT-IR can be used to probe these interactions by observing changes in chemical shifts or vibrational frequencies upon aggregation. nih.gov

Table 5: Summary of Intermolecular Interactions in this compound

Type of Interaction Description Significance
Hydrogen Bonding Between N-H and C=O groups of the peptide backbone, and involving the side-chain carboxyl group of Asp. nih.gov Primary determinant of crystal packing and contributes to the stability of aggregates in solution.
Electrostatic Interactions Attraction and repulsion between the charged N-terminal amino group, C-terminal carboxyl group, and the side-chain carboxyl group. Influences solubility, aggregation, and interaction with other charged molecules.
Van der Waals Forces Weak, non-specific attractive forces between all atoms. Contribute to the overall stability of the condensed phases.

Biochemical Functions and Enzymatic Regulatory Mechanisms

H-ASP(GLY-OH)-OH as a Substrate or Product in Enzymatic Reactions

Aspartylglycine participates in a range of enzymatic reactions, serving as both a substrate for degradation and a product of synthesis, thereby influencing various metabolic pathways.

Glycosylasparaginase Activity and Aspartylglycine Turnover

Glycosylasparaginase (GA), also known as aspartylglucosaminidase (AGA), is a critical lysosomal amidase responsible for the final stages of asparagine-linked glycoprotein (B1211001) degradation nih.govuef.fi. A deficiency in GA activity leads to the lysosomal storage disorder aspartylglycosaminuria (AGU), characterized by the significant accumulation of aspartylglucosamine (GlcNAc-Asn) and other glycoasparagines in bodily fluids and tissues nih.govuef.finih.gov.

Beyond its primary role in cleaving the β-N-aspartylglucosylamine bond, GA has demonstrated the capacity to hydrolyze free L-asparagine into L-aspartic acid and ammonia (B1221849) nih.gov. Furthermore, GA is known to hydrolyze β-aspartylpeptides, including β-aspartylglycine uef.fibioseek.eu. Research indicates that L-asparaginases, such as those purified from Escherichia coli and Erwinia chrysanthemi (commonly used in chemotherapy), can also catalyze the hydrolysis of several β-aspartylpeptides, including β-aspartylglycine, yielding L-aspartic acid and other amino acids or peptides bioseek.eunih.gov. This suggests that therapeutic administration of L-asparaginase may impact the metabolism of β-aspartylpeptides in the human body bioseek.eunih.gov.

The biosynthesis of β-aspartylglycine from asparagine and glycine (B1666218) has been observed in rat kidney, with an enzyme, potentially a type of asparaginase, facilitating this process nih.gov. In this reaction, asparagine and glycine were identified as the preferred donor and acceptor, respectively, for the β-aspartyl moiety nih.gov.

Other Enzyme Systems Interacting with Aspartylglycine

Aspartylglycine can serve as a valuable model substrate for investigating peptide bond formation and cleavage by various peptidases . The enzyme β-aspartyl peptidase, for instance, is known to break down peptides into their constituent amino acids, and related dipeptides like aspartylalanine (B79804) act as substrates for this enzyme, underscoring the broader involvement of such dipeptides in enzymatic hydrolysis .

The human solute carrier family 15 member 1 (SLC15A1) is an electrogenic proton-coupled amino acid transporter that facilitates the transport of oligopeptides, typically 2 to 4 amino acids in length, with a notable preference for dipeptides, including L-aspartyl-glycine uniprot.org. This transporter plays a crucial role in the absorption of dietary di- and tripeptides from the small intestinal lumen uniprot.org.

Additionally, the presence or absence of β-aspartylglycine has been associated with disturbances in functions related to intestinal microflora, which can, in turn, influence the induction or repression of specific isoforms of cytochrome P450 (CYP) enzymes tandfonline.com. CYPs are a superfamily of enzymes vital for drug metabolism and possess functional roles across various tissues tandfonline.com.

Table 1: Key Enzymes Interacting with Aspartylglycine

Enzyme NameEC Number (if available)Substrate/Product RoleBiological Context
L-Aspartylglycine151148
β-Aspartylglycine302430
Aspartic acid5960
Glycine750
Aspartylglucosamine (NAcGlc-Asn)135402030
Epitalon (Ala-Glu-Asp-Gly)219042
L-Asparagine6262

Role in Cellular Metabolism and Amino Acid Homeostasis

Aspartylglycine, a dipeptide composed of aspartic acid and glycine, functions as a metabolite within biological systems nih.govcymitquimica.com. It is recognized as an incomplete breakdown product resulting from protein digestion or catabolism hmdb.caloinc.org. While many dipeptides are transient intermediates in amino acid degradation pathways, some are known to exert specific physiological or cell-signaling effects hmdb.caloinc.org.

Research has explored the potential roles of aspartylglycine in cognitive function and neuroprotection cymitquimica.com. In the context of cellular metabolism, metabolomic profiling studies on non-small cell lung cancer patients revealed a significant downregulation of aspartylglycine (by 50-fold) in urine samples following surgical removal of lung tumors mdpi.com. This observation suggests a potential connection between aspartylglycine levels and cancer metabolism, possibly related to the pathways of glycine consumption and mitochondrial glycine biosynthesis that support cancer cell proliferation mdpi.com.

The presence of β-aspartylglycine has been specifically identified in the caecal contents of germ-free and antibiotic-treated mice nih.gov. Its increased concentration after antibiotic treatment implies that the gut microbiota typically plays a role in its metabolism or in preventing its accumulation tandfonline.comnih.gov. Furthermore, studies on zebrafish exposed to varying thermal conditions have shown that fish maintained at higher temperatures exhibit increased concentrations of metabolites like aspartyl-glycine in their liver, intestine, and brain, indicating its involvement in metabolic adaptations to environmental stress frontiersin.org.

Table 2: Aspartylglycine Levels in Disease and Stress Conditions

ConditionAspartylglycine Level ChangeTissue/FluidImplication
Non-small cell lung cancer (post-surgery)Downregulated (50-fold)UrinePotential link to cancer metabolism and glycine consumption.
Aspartylglycosaminuria (AGU)AccumulationTissues, body fluidsPathogenesis of a lysosomal storage disease due to deficient glycosylasparaginase activity.
Germ-free and antibiotic-treated miceHigh concentrationCaecal contentsSuggests involvement of gut microbiota in its metabolism or regulation.
Zebrafish under higher thermal conditionsIncreased concentrationLiver, intestine, brain (implied from studies)Indicates participation in metabolic responses to environmental stressors.

Modulation of Biological Pathways via Aspartylglycine Interactions

Aspartylglycine, as a dipeptide, possesses the structural characteristics that enable its participation in interactions with various biological components, including receptors and enzymes, thereby potentially influencing diverse physiological processes cymitquimica.com. The molecular structure of aspartylglycine, featuring both amine and carboxylic acid functional groups, is instrumental in its ability to engage in peptide bond formation and interact with other biomolecules cymitquimica.com.

Specifically, β-L-Aspartylglycine has been suggested to act as a modulator of enzyme activities ontosight.ai. The dipeptide is also implicated in the aspartate pathway, a metabolic route significant for the synthesis of β-alanine . Its involvement extends to the metabolism of asparagine, an essential amino acid crucial for nitrogen storage and transport within tissues, thus highlighting its contribution to the maintenance of cellular homeostasis . The precise mechanisms by which aspartylglycine modulates specific biological pathways are areas of ongoing research, but its roles as a substrate, product, and potential modulator of enzymatic and transport activities underscore its broader significance in biochemical regulation.

This compound in Neuroscience Research on Neurotransmitter Functions

Aspartylglycine is recognized for its involvement in various biochemical processes, particularly within the central nervous system (CNS), where it may function as a neurotransmitter or neuromodulator cymitquimica.com. Its potential roles in cognitive function and neuroprotection have made it a compound of interest in research concerning neurodegenerative diseases cymitquimica.com.

Studies on related dipeptides, such as aspartylalanine, provide insights into the potential neurobiological activities of aspartylglycine. Aspartylalanine has been investigated for its role in synaptic transmission, demonstrating an ability to increase the amplitude of miniature endplate potentials (MEPPs) in rat phrenic nerve-diaphragm preparations . This finding suggests its involvement in neurotransmission and neural signaling, pointing to potential therapeutic applications in neurological disorders characterized by impaired neurotransmission .

A novel acidic dipeptide, β-aspartylglycine, has been identified and isolated from the nervous tissue of the marine gastropod mollusc Aplysia californica. Notably, it was found in high concentrations within individual, identified neurons of this organism, suggesting a specific and significant role for this isomer in the Aplysia nervous system nih.gov. While glycine itself is a well-established inhibitory neurotransmitter, particularly in the caudal regions of the CNS like the spinal cord, the direct neurotransmitter or neuromodulator roles of aspartylglycine are subjects of ongoing investigation jneurosci.org. Some research also points to β-aspartylglycine in the context of hyperpolarizing actions exerted by certain dipeptides researchgate.net.

Furthermore, the tetrapeptide Epitalon (Ala-Glu-Asp-Gly), which incorporates the Asp-Gly sequence, has been studied for its capacity to activate telomerase and its involvement in the immune response during aging, specifically through the activation of interferon gamma production in T-cells wikipedia.orgnih.gov. This suggests that specific peptide sequences containing aspartylglycine may exhibit broader biological activities, including those relevant to neurological health and the aging process.

Compound Names and PubChem CIDs

Molecular and Cellular Mechanisms of Action in Vitro Investigations

Investigation of Receptor Binding and Ligand-Target Interactions

Direct receptor binding studies specifically characterizing H-ASP(GLY-OH)-OH as a primary ligand are not widely documented. However, the aspartylglycine sequence is a component of larger peptide motifs, such as the NGR (Aspartylglycine-Arginine) motif, which is known to be presented in various extracellular matrix (ECM) proteins including fibronectin, laminin, vitronectin, and collagens pensoft.net. These ECM proteins and their contained peptide sequences, like the well-characterized RGD (Arginine-Glycine-Aspartic acid) motif, play crucial roles in cell adhesion by interacting with integrin receptors on the cell surface pensoft.netresearchgate.netresearchgate.netnih.govnih.govnih.gov.

For instance, the integrin αvβ3 has been shown to act as a receptor for certain ligands, with attachment occurring through a highly conserved RGD motif nih.gov. Studies using solid-phase receptor binding assays have demonstrated that virus binding to purified αvβ3 is highly sensitive to competition by short RGD-containing peptides, indicating specific and high-affinity ligand-receptor interactions nih.govnih.gov. While the NGR motif, containing aspartylglycine, is functionally related to cell adhesion, detailed in vitro studies specifically elucidating the direct binding affinity or specific receptor targets for this compound itself are less common.

Influence on Cell Signaling Cascades

The influence of this compound on specific cell signaling cascades in vitro is an area with limited direct research. However, related peptides and its constituent amino acids provide some contextual understanding. The degradation of beta-aspartylglycine has been observed to be associated with biochemical changes that can influence signal transduction in mammalian systems helsinki.fi. Furthermore, aspartyl-glycine has been noted in the context of agonists, antagonists, and modulators of excitatory amino acids in in vitro studies using rat hippocampal CA neurons, suggesting a potential neuroactive role that could involve modulation of signaling pathways scispace.com.

More broadly, studies on related peptides demonstrate direct involvement in cell signaling. For example, a tripeptide containing Asp-Gly, specifically Hyp-Asp-Gly (ODG) derived from collagen, has been shown to inhibit platelet activation by regulating the PI3K/Akt-MAPK/ERK1/2 signaling pathway in vitro nih.gov. This indicates that peptide sequences incorporating aspartylglycine can directly modulate key intracellular signaling cascades involved in cellular responses.

Table 1: Examples of Signaling Pathway Modulation by Related Peptides (In Vitro)

Peptide Motif/CompoundCellular ProcessSignaling Pathway(s) AffectedResearch FindingsCitation
Hyp-Asp-Gly (ODG)Platelet ActivationPI3K/Akt-MAPK/ERK1/2Inhibits platelet activation by regulating these pathways. nih.gov
Glycine (B1666218)Islet Cell ProliferationPI3K/mTORC1/p70S6KPromotes proliferation of pancreatic islet β and α cells via GlyR activation. jci.orgnih.govresearchgate.net

Aspartylglycine Impact on Cellular Proliferation and Differentiation Processes (In Vitro)

Research directly on the impact of this compound on cellular proliferation and differentiation processes in vitro is scarce. However, studies on its constituent amino acids, aspartate and glycine, offer relevant insights into metabolic pathways that support these cellular functions.

Aspartate availability, for instance, has been identified as a significant determinant of cancer cell proliferation sensitivity, particularly under conditions of hypoxia nih.gov. This highlights the crucial role of aspartate as a limiting metabolite for cell growth in certain contexts.

Glycine, another component of aspartylglycine, has been shown to actively promote cell proliferation in vitro. Specifically, glycine and β-alanine stimulate the proliferation of both β and α cells in mouse and human pancreatic islets through the activation of glycine receptors (GlyRs) and subsequent engagement of the PI3K/mTORC1/p70S6K pathway jci.orgnih.govresearchgate.net. Furthermore, extracellular glycine is known to support the rapid proliferation of certain tumor cells, contributing to DNA replication and antioxidant reactions via its utilization in purine (B94841) and glutathione (B108866) synthesis mdpi.com.

While aspartylglycine itself has been broadly mentioned in patent applications in relation to cell differentiation google.comgoogle.com, specific in vitro studies detailing its direct role or mechanism in inducing or inhibiting differentiation processes are not extensively reported in the general scientific literature. However, mesenchymal stem cells (MSCs) are known to differentiate into various cell types, including osteoblasts, adipocytes, and chondrocytes, under specific in vitro culture conditions and stimuli sigmaaldrich.com.

Table 2: In Vitro Effects of Aspartylglycine Components on Cell Proliferation

Compound/ComponentCell Type/ContextEffect on ProliferationKey Mechanism/PathwayCitation
AspartateCancer cells (hypoxia)Limiting metaboliteInfluences sensitivity to ETC inhibition nih.gov
GlycinePancreatic islet cellsPromotes proliferationGlyR activation, PI3K/mTORC1/p70S6K pathway jci.orgnih.govresearchgate.net
GlycineRapidly proliferating tumor cellsSupports proliferationPurine and glutathione synthesis, DNA replication mdpi.com

Engagement in Cell Adhesion and Migration Phenomena (Contextual with related peptides)

This compound, as a dipeptide containing aspartylglycine, is contextually relevant to cell adhesion and migration phenomena, primarily through its presence within larger recognition sequences found in extracellular matrix (ECM) proteins. The NGR (Aspartylglycine-Arginine) motif is a notable example, being present in ECM components such as fibronectin, laminin, vitronectin, and collagens pensoft.net. These motifs are critical for mediating cell adhesion and migration by interacting with specific cell surface receptors, particularly integrins pensoft.net.

The RGD (Arginine-Glycine-Aspartic acid) sequence, which also contains the Asp-Gly sequence, is extensively studied for its role in cell adhesion and migration. Synthetic RGD peptides have been demonstrated in vitro to inhibit tumor cell adhesion to ECM proteins and to impede cell migration in three-dimensional gels pensoft.netresearchgate.net. These peptides interact with integrin receptors, which are crucial for cell-matrix interactions, leading to effects on cell spreading and migration nih.govnih.gov.

Furthermore, various peptides, including RGD, IKVAV, and YIGSR, have been shown to promote the migration, adhesion, and growth of Schwann cells in vitro, suggesting their utility in scaffold modifications for nerve regeneration mdpi.com. Fibronectin, an adhesive glycoprotein (B1211001), significantly enhances cell migration, adhesion, spreading, and proliferation, largely due to its capacity to bind to α5β1 integrin via its RGD sequence mdpi.com. While direct studies on this compound's isolated role in these processes are not prominent, its presence as a structural element within these well-characterized cell-adhesive motifs indicates its indirect, yet fundamental, involvement in regulating cell adhesion and migration.

Table 3: Peptide Motifs and Their In Vitro Impact on Cell Adhesion and Migration

Peptide Motif/SequenceKey FunctionRelated Proteins/ContextIn Vitro EffectsCitation
NGR (Asp-Gly-Arg)Cell Adhesion, MigrationFibronectin, Laminin, Vitronectin, CollagensInvolved in cell adhesion and migration via integrin interactions. pensoft.net
RGD (Arg-Gly-Asp)Cell Adhesion, MigrationExtracellular Matrix ProteinsInhibits tumor cell adhesion and migration; promotes Schwann cell migration and adhesion. pensoft.netresearchgate.netresearchgate.netnih.govnih.govmdpi.comnih.gov

Advanced Research Applications of H Asp Gly Oh Oh and Its Analogs

H-ASP(GLY-OH)-OH as a Model System for Peptide Chemistry Studies

This compound, as a simple dipeptide, offers a valuable model system for fundamental investigations in peptide chemistry. Its straightforward structure allows researchers to study the intricacies of peptide bond formation, stability, and conformational behavior. Studies involving dipeptides like aspartylglycine contribute to a deeper understanding of the factors influencing peptide structure in solution, often employing techniques such as proton magnetic resonance and circular dichroism. acs.org

Furthermore, the interaction of dipeptides with metal ions provides insights into coordination chemistry relevant to biological systems. For instance, L-aspartylglycine has been studied in the context of forming complexes with oxovanadium(IV) ions. The position of the aspartic acid residue within the peptide chain significantly influences the coordination mode of such ligands. In the case of L-aspartylglycine, 1:1 complexes are formed, exhibiting relatively high circular dichroism signals, which contrasts with the behavior of glycyl-L-aspartic acid where bis complexes can form at lower pH. capes.gov.br These studies underscore the importance of dipeptides as models for understanding metal-peptide interactions.

Aspartylglycine also plays a role in understanding the prebiotic origins of peptides. Research has explored the formation of peptides, including glycyl-aspartic acid (a related dipeptide), under simulated primitive Earth conditions, such as heat-initiated reactions in aqueous environments and clay suspensions. While aspartylglycine (Asp-Gly) itself was noted to be less readily formed under specific prebiotic conditions due to the reactivity of the carboxyl end near the α-amino group in aspartic acid, these studies highlight the general utility of dipeptides in modeling early biochemical processes. cambridge.org

Rational Design and Synthesis of Peptidomimetics Incorporating Aspartylglycine Moieties

Peptidomimetics are compounds designed to mimic the biological activity and structural features of peptides while often overcoming their inherent limitations, such as poor metabolic stability, low bioavailability, and rapid degradation by proteases. upc.eduresearchgate.netdiva-portal.orgslideshare.net The rational design and synthesis of peptidomimetics incorporating aspartylglycine moieties leverage the specific chemical characteristics of this dipeptide to create molecules with improved pharmacological properties.

Design Principles for this compound-Based Peptidomimetics

The design of peptidomimetics based on this compound involves manipulating its amino acid sequence and backbone to achieve desired conformational stability and biological activity. Key design principles include:

Conformational Constraints : Introducing structural rigidity is a common strategy to enhance stability and selectivity. This can be achieved through cyclization, where covalent links are formed between side chains or termini, or by incorporating non-natural amino acids that restrict backbone torsion angles. upc.edudiva-portal.orgslideshare.netrsc.orgscribd.comnih.gov

Isosteric Replacement : The peptide bond itself can be replaced with non-peptide moieties (isosteres) to improve resistance to proteolytic cleavage, while aiming to retain the chemical and physical similarities that produce similar biological effects. upc.eduslideshare.net

Mimicking Bioactive Conformation : Understanding the specific three-dimensional arrangement (pharmacophore) of the aspartylglycine moiety when it interacts with its biological target is crucial. Peptidomimetics are designed to adopt and stabilize this bioactive conformation. upc.eduresearchgate.netdiva-portal.orgnih.gov

Side Chain Modification : The side chains of aspartic acid and glycine (B1666218) can be chemically modified or substituted to alter properties such as lipophilicity, hydrogen bonding capabilities, and interactions with target receptors. slideshare.netnih.gov

These principles allow for the systematic modification of the aspartylglycine structure to develop first- and second-generation peptidomimetics, which are hybrid molecules or small molecule-like compounds with enhanced pharmacokinetic profiles. upc.edu

Application in Biomaterial and Hydrogel Development

Hydrogels, characterized by their hydrophilic polymer networks, high water content, and biocompatibility, are increasingly employed as versatile biomaterials. mdpi.comnih.govbiochempeg.com While specific applications of this compound directly in biomaterial and hydrogel development are not extensively documented in the provided search results, the general principles of incorporating peptide moieties into these materials are highly relevant.

Peptide-based sequences are often integrated into hydrogels to impart specific functionalities, such as enhanced biocompatibility, biodegradability, cell adhesion, or the ability to deliver bioactive agents. nih.govbiochempeg.com The aspartylglycine moiety, with its aspartic acid residue offering a carboxyl group and the peptide bond, could be utilized as a building block in the design of novel hydrogels. For example, the carboxyl groups of aspartic acid can participate in crosslinking reactions or serve as sites for further functionalization, allowing for the creation of hydrogels with tailored mechanical properties and biological interactions. mdpi.com The incorporation of such dipeptide units could contribute to the biomimetic properties of hydrogels, enabling them to better mimic the natural extracellular matrix and support tissue regeneration and repair. nih.govfrontiersin.org

Utility in Recombinant Protein Production and Biotechnology

Recombinant protein production is a cornerstone of modern biotechnology, crucial for generating therapeutic proteins, vaccines, and industrial enzymes. otago.ac.nzmdpi.comarnmsmb.com The efficiency of this process often hinges on factors like protein expression levels, solubility, and stability. While this compound itself is a dipeptide and not a large protein, the principles derived from studies involving similar small peptides can be applied.

For instance, glycylglycine, another dipeptide, has been shown to significantly enhance the solubility and antigenic utility of recombinant proteins, such as Hepatitis C Virus (HCV) core and envelope proteins, when integrated into the growth media of E. coli expression systems. nih.gov This suggests that small, simple peptides or dipeptides can act as chaperones or solubility enhancers in recombinant protein production. By extension, aspartylglycine or its derivatives could potentially be investigated for similar roles, contributing to improved yields of soluble and functional recombinant proteins by influencing protein folding or preventing aggregation. nih.govnih.gov This area of research aims to optimize the complex stochastic processes involved in protein production, ultimately saving resources and improving experimental planning. otago.ac.nz

Development of Novel Diagnostic Probes and Assays

The development of novel diagnostic probes and assays is critical for early disease detection, monitoring, and understanding biological processes. Peptides and glycopeptides, including those containing aspartic acid and glycine residues, are frequently utilized in the design of such probes due to their specific recognition properties and ability to be functionalized. oup.comnih.gov

This compound is particularly relevant in assays that involve the conversion of N-glycosylated asparagine (Asn) into aspartic acid (Asp) residues, a reaction catalyzed by enzymes like cytosolic peptide:N-glycanase (PNGase/NGLY1). oup.comresearchgate.net The detection of NGLY1 activity is crucial for diagnosing NGLY1 deficiency, a genetic disorder. Recent advancements in NGLY1 assay systems include Fluorescence Resonance Energy Transfer (FRET)-based assays and ELISA-based methods, where glycopeptide tags are chemically synthesized. In these systems, an Asp residue is substituted with N-glycosylated Asn, and the NGLY1-dependent amino acid editing (conversion of Asn to Asp) is detected. oup.comresearchgate.net This highlights the direct utility of the aspartylglycine motif, or its constituent amino acids, in designing sensitive and plate-compatible diagnostic tools.

Furthermore, peptides are often incorporated into imaging probes due to their ability to target specific biological processes or pathways. The design of these probes focuses on achieving high affinity, selectivity, and stability. nih.gov The aspartylglycine moiety could serve as a component within larger peptide sequences or peptidomimetics to confer specific binding characteristics or to act as a linker in the construction of such diagnostic agents.

Preclinical Research on Therapeutic Candidate Development via Pathway Targeting

Preclinical research forms the foundational stage of drug development, involving the identification, characterization, and refinement of potential therapeutic candidates before human testing. angelinipharma.comtexilajournal.comppd.com This phase focuses on evaluating the efficacy, safety, and pharmacokinetics of novel compounds, often through the targeting of specific disease pathways. angelinipharma.comtheactuarymagazine.orgnih.gov

Peptidomimetics, including those potentially incorporating aspartylglycine moieties, are increasingly explored as therapeutic candidates due to their ability to mimic natural peptides while possessing improved drug-like properties. upc.eduresearchgate.netdiva-portal.orgnih.govchemrxiv.org The rational design approach, which involves understanding the target's structure and mechanism of action, allows for the creation of compounds that can modulate specific biological pathways. researchgate.netnih.gov For instance, peptidomimetics can be designed to inhibit protein-protein interactions (PPIs) that are critical in disease pathogenesis, by mimicking key recognition motifs like α-helices, β-strands, or β-turns. chemrxiv.org

The development process typically involves:

Target Identification and Validation : Pinpointing biological targets (e.g., proteins, enzymes) that play a significant role in disease progression and confirming their therapeutic relevance. angelinipharma.comtheactuarymagazine.orgnih.gov

The flexibility in modifying peptide structures, including those containing aspartylglycine, allows for the creation of diverse libraries of compounds that can be screened for desired therapeutic effects. This systematic approach, combining rational design with rigorous preclinical validation, is essential for advancing promising candidates towards clinical development for various diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for producing H-ASP(GLY-OH)-OH with high purity, and how can researchers optimize yield?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used for constructing linear peptides like this compound. Key steps include:

  • Resin selection : Use Wang or Rink amide resin for C-terminal carboxylate or amide, respectively.

  • Coupling conditions : Activate Fmoc-protected amino acids with HBTU/HOBt in DMF, with 20% piperidine for deprotection .

  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) ensures >95% purity.

  • Yield optimization : Monitor reaction completion via Kaiser test and adjust coupling times for sterically hindered residues.

    Synthesis Parameter Optimal Condition Reference
    Resin typeWang resin
    Activation reagentHBTU/HOBt
    Purification methodRP-HPLC

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in D₂O or DMSO-d₆ to verify backbone connectivity and side-chain functional groups.
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight confirmation (e.g., expected [M+H]⁺ = 490.47 Da) .
  • Chromatography : HPLC retention time consistency and absence of secondary peaks confirm purity .

Q. How should researchers evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental design : Incubate the peptide in buffers (pH 2–10) at 4°C, 25°C, and 37°C for 24–72 hours.
  • Analysis : Monitor degradation via HPLC peak area reduction and MS fragmentation patterns.
  • Key findings : Glycine-containing peptides are prone to hydrolysis at extremes of pH (>9 or <3) and elevated temperatures (>37°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across enzymatic assays?

  • Methodological Answer :

  • Reproducibility checks : Validate assay conditions (e.g., enzyme concentration, buffer ionic strength) using positive/negative controls.
  • Structural validation : Re-characterize the peptide batch via CD spectroscopy to rule out conformational variability .
  • Data normalization : Express activity as % inhibition relative to a reference inhibitor (e.g., pepstatin A for aspartic proteases) .

Q. What experimental strategies are recommended for probing the interaction of this compound with metal ions in catalytic studies?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with divalent cations (e.g., Zn²⁺, Mg²⁺).
  • Spectroscopic titration : Monitor UV-Vis or fluorescence shifts upon metal addition to identify coordination sites .
  • Computational docking : Use AutoDock Vina to model metal-peptide interactions and validate with mutational studies .

Q. How can researchers integrate computational modeling with experimental data to predict the solvation behavior of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) simulations : Simulate the peptide in explicit solvent (TIP3P water) using GROMACS to assess hydration shells.

  • Experimental validation : Compare simulated radial distribution functions (RDFs) with neutron scattering data .

    Parameter Simulation Setup Experimental Validation
    Force fieldAMBER99SB-ILDNNeutron scattering
    Solvent modelTIP3PDynamic light scattering

Ethical and Methodological Considerations

Q. What ethical guidelines apply to handling this compound in studies involving human cell lines?

  • Methodological Answer :

  • Safety protocols : Use PPE (gloves, lab coat) and fume hoods during synthesis/handling to prevent inhalation or skin contact .
  • Institutional review : Submit protocols to ethics committees for approval if used in cell-based assays, adhering to 45 CFR 46 guidelines .

Data Presentation and Reproducibility

Q. How should researchers structure the "Materials and Methods" section to ensure reproducibility of this compound studies?

  • Methodological Answer :

  • Detailed synthesis : Specify resin type, coupling cycles, and purification gradients.
  • Batch documentation : Report CAS No. (108608-63-5), lot number, and storage conditions (−20°C, lyophilized) .
  • Data deposition : Upload raw HPLC/MS files to repositories like Zenodo, citing DOIs in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.